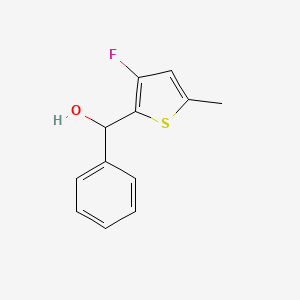

(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol

Description

“(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol” is a fluorinated thiophene derivative featuring a central methanol group bonded to a phenyl ring and a substituted thiophene moiety. The thiophene ring is functionalized with a fluorine atom at position 3 and a methyl group at position 5, conferring distinct electronic and steric properties.

Properties

Molecular Formula |

C12H11FOS |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(3-fluoro-5-methylthiophen-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H11FOS/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |

InChI Key |

FTSNNDVFQQLVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(C2=CC=CC=C2)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of Substituents: The fluorine and methyl groups are introduced onto the thiophene ring through electrophilic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.

Attachment of the Phenyl Group: The phenyl group is introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative.

Formation of the Methanol Moiety: The final step involves the reduction of the carbonyl group to form the methanol moiety, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)carboxylic acid.

Reduction: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methane.

Substitution: (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol.

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry due to its ability to enhance biological activity and pharmacokinetic properties. The following sections detail specific applications of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol in drug discovery and development.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown promising results against both Gram-positive and Gram-negative bacteria. The structural similarity between (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol and known antimicrobial agents suggests that this compound could be evaluated for antibacterial activity, potentially leading to the development of new antibiotics .

Anticancer Properties

Fluorinated compounds are often explored for their anticancer activities. Research indicates that modifications to the thiophene structure can enhance interactions with biological targets involved in cancer progression. By studying the effects of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol on cancer cell lines, researchers may uncover its potential as a therapeutic agent .

Enzyme Inhibition

The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For example, studies on similar thiophene derivatives have demonstrated their ability to inhibit key kinases, suggesting that (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol could be investigated for similar properties .

Material Science Applications

Beyond medicinal uses, (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol may have applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Organic Electronics

Compounds with thiophene units are commonly used in organic semiconductors due to their electronic properties. The incorporation of fluorine can further enhance charge mobility and stability in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Research into the use of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol in these applications could lead to improved performance metrics for electronic devices.

Coatings and Polymers

Fluorinated compounds are known for their chemical inertness and resistance to environmental degradation, making them suitable for coatings and polymer applications. The potential use of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol as a component in protective coatings could be explored, particularly in industries requiring durable materials .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into the potential applications of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the fluorine atom enhances its binding affinity to target proteins, while the thiophene ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

The following analysis compares “(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol” with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthesis routes.

Structural Analogues and Physicochemical Properties

Key Observations :

- Substituent Effects : The 3-fluoro and 5-methyl groups on the thiophene reduce steric hindrance compared to bulkier substituents (e.g., -SCH₃ in the benzene analogue), which may improve solubility in apolar solvents .

- Lipophilicity : Predicted logP values (via fragment-based methods) suggest the thiophene derivative (logP ~2.5) is less lipophilic than the benzene analogue (logP ~2.8) due to sulfur’s polarizability in thiophene .

Biological Activity

The compound (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol is an organic molecule that belongs to a class of thiophene derivatives, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The structure of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol features a thiophene ring substituted with a fluorine atom and a methyl group, linked to a phenyl group through a methanol moiety. The presence of the fluorine atom typically enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various pathogens, including bacteria and fungi.

- Anticancer Properties : Some thiophene compounds have been reported to inhibit cancer cell proliferation in vitro, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Certain derivatives are noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study on thiophene derivatives demonstrated that compounds with similar structures to (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 62.5 µg/mL against E. coli .

Anticancer Activity

In vitro assays have indicated that thiophene derivatives can significantly inhibit the growth of cancer cell lines. For example, one study reported that certain structural analogs showed IC50 values in the range of 200–300 µM against human cervical cancer (HeLa) cells . These findings suggest that (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol could possess similar anticancer properties.

Structure-Activity Relationships

The biological activity of thiophene derivatives often correlates with their structural features. A comparative analysis revealed that the introduction of halogen substituents (like fluorine) can enhance both lipophilicity and biological activity. This relationship underscores the importance of synthetic modifications in optimizing therapeutic effects .

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol | Thiophene ring with fluorine and methyl groups | Promising against E. coli | Inhibitory effects on HeLa cells |

| 5-Methylthiophene | Thiophene ring with methyl group | Active against multiple pathogens | Moderate anticancer activity |

| Chlorophenol | Chlorine-substituted phenol | Effective against S. aureus | Limited anticancer data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.